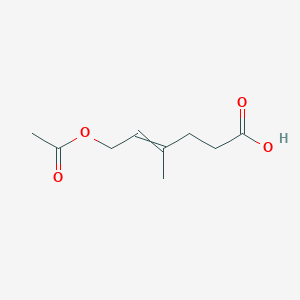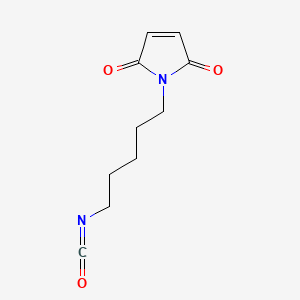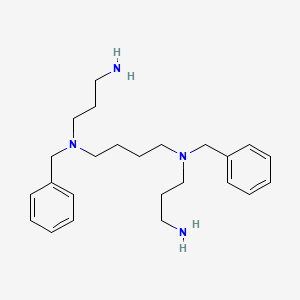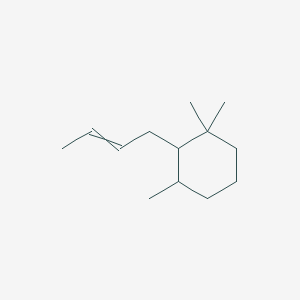![molecular formula C27H23N3O5 B12562206 [(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid CAS No. 189445-02-1](/img/structure/B12562206.png)
[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid is a complex organic compound that features a unique structure combining pyridine and phenyl groups with methoxy and imino functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid typically involves multiple steps, starting with the preparation of the pyridin-2-ylmethoxy and 4-methoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, to form the final compound. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to [(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid include:
Pyridin-2-yl derivatives: These compounds share the pyridine moiety and may have similar biological activities.
Phenylmethoxy derivatives: Compounds with phenylmethoxy groups can exhibit similar chemical reactivity.
Iminoacetic acid derivatives: These compounds have the iminoacetic acid functionality and may be used in similar applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
189445-02-1 |
|---|---|
Fórmula molecular |
C27H23N3O5 |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
2-[bis[4-(pyridin-2-ylmethoxy)phenyl]methoxyimino]acetic acid |
InChI |
InChI=1S/C27H23N3O5/c31-26(32)17-30-35-27(20-7-11-24(12-8-20)33-18-22-5-1-3-15-28-22)21-9-13-25(14-10-21)34-19-23-6-2-4-16-29-23/h1-17,27H,18-19H2,(H,31,32) |
Clave InChI |
DIYGRXGOUZKXFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4=CC=CC=N4)ON=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


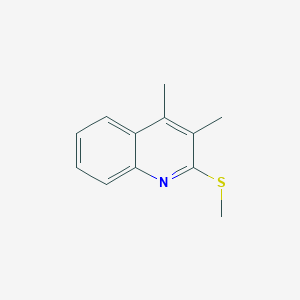

![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
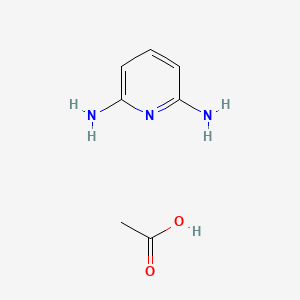

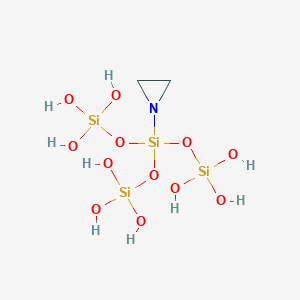
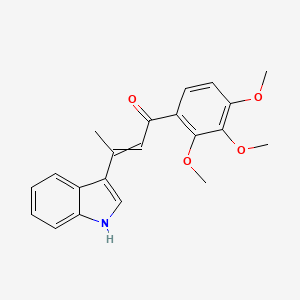
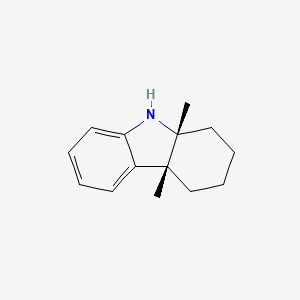
![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)
